2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid typically involves the reaction of 3-methoxyaniline with methylsulfonyl chloride to form the intermediate 3-methoxyphenyl methyl sulfone. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis generally follows similar routes as described above, with optimization for larger scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]propanoic acid
- 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]pentanoic acid
- 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]hexanoic acid
Uniqueness
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is unique due to its specific structural features, such as the butanoic acid moiety and the presence of both methoxy and methylsulfonyl groups. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-11(12(14)15)13(19(3,16)17)9-6-5-7-10(8-9)18-2/h5-8,11H,4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYBEWZIHNVOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=CC=C1)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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